REACTION_CXSMILES
|
F[C:2](F)(F)S(O)(=O)=O.[C]=O.[F:11][C:12]([F:28])([F:27])[C:13]1[CH:14]=[C:15]([C:23](O)([CH3:25])[CH3:24])[CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1.[OH-:29].[Na+].[OH2:31]>ClCCl>[F:11][C:12]([F:28])([F:27])[C:13]1[CH:14]=[C:15]([C:23]([CH3:2])([CH3:25])[C:24]([OH:31])=[O:29])[CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1 |f:3.4,^3:8|
|
Name
|
stainless steel
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
14.13 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)(C)O)(F)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
ADDITION
|
Details
|
was added with a pump within 50 min at 20° C.
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
the biphasic reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with dichloromethane
|
Type
|
FILTRATION
|
Details
|
After filtration, 35 ml of 36.5% hydrochloric acid solution
|
Type
|
ADDITION
|
Details
|
were added to the aqueous phase
|
Type
|
STIRRING
|
Details
|
under stirring at 8-12° C
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted twice with dicloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
the solid residue dried at room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)O)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |